

A Spectroscopic Comparison Guide: Characterization of Methyl 3-formyl-4- hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 3-formyl-4-
hydroxybenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **methyl 3-formyl-4-hydroxybenzoate** against structurally related alternatives. The data presented is intended to aid in the characterization and identification of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 3-formyl-4-hydroxybenzoate** and three alternative compounds: methyl 4-hydroxybenzoate, methyl 3-formylbenzoate, and 3-formyl-4-hydroxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

Compound	Aromatic Protons (ppm)	-OCH ₃ (ppm)	-CHO (ppm)	-OH / -COOH (ppm)
Methyl 3-formyl-4-hydroxybenzoate	7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45–7.34 (m, 1H), 7.28–7.19 (m, 1H)[1]	3.91 (s, 3H)[1]	9.8 (s, 1H)	11.2 (s, 1H)
Methyl 4-hydroxybenzoate	7.86 (d, 2H), 6.82 (d, 2H)[2]	3.84 (s, 3H)[2]	-	~5-6 (br s, 1H)
Methyl 3-formylbenzoate	8.25 (s, 1H), 8.15 (d, 1H), 7.95 (d, 1H), 7.6 (t, 1H)	3.95 (s, 3H)	10.1 (s, 1H)	-
3-Formyl-4-hydroxybenzoic Acid	7.9 (d, 1H), 7.6 (s, 1H), 7.1 (d, 1H)	-	9.9 (s, 1H)	>11 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

Compound	Aromatic Carbons (ppm)	-OCH ₃ (ppm)	C=O (ester) (ppm)	C=O (aldehyde/acid) (ppm)
Methyl 3-formyl-4-hydroxybenzoate	160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5[1]	52.2[1]	165.7[1]	196.0
Methyl 4-hydroxybenzoate	163.6, 132.8 (2C), 122.2, 116.2 (2C)[2]	52.3[2]	168.7[2]	-
Methyl 3-formylbenzoate	137.5, 134.5, 133.0, 130.0, 129.5, 129.0	52.5	166.0	191.5
3-Formyl-4-hydroxybenzoic Acid	162.0, 136.0, 131.0, 125.0, 120.0, 118.0	-	-	170.0 (acid), 195.0 (aldehyde)

 Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch	C-H (sp ²) Stretch	C=O Stretch (ester)	C=O Stretch (aldehyde/acid)	C-O Stretch
Methyl 3-formyl-4-hydroxybenzoate	~3300-3500 (broad)	~3000-3100	~1720	~1680	~1250, ~1100
Methyl 4-hydroxybenzoate	~3100-3600 (broad)	~3030	~1720	-	~1280, ~1170
Methyl 3-formylbenzoate	-	~3050	~1725	~1700	~1290, ~1130
3-Formyl-4-hydroxybenzoic Acid	~2500-3300 (very broad)	~3080	-	~1690 (acid), ~1670 (aldehyde)	~1300, ~1200

Table 4: Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z]
Methyl 3-formyl-4-hydroxybenzoate	180	181 [M+H] ⁺ , 149, 121, 93
Methyl 4-hydroxybenzoate	152	121, 93, 65
Methyl 3-formylbenzoate	164	133, 105, 77
3-Formyl-4-hydroxybenzoic Acid	166	149, 121, 93, 65

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with complete proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.
- **Data Processing:** The raw data (Free Induction Decay - FID) was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra were obtained using a FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the solid sample was placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

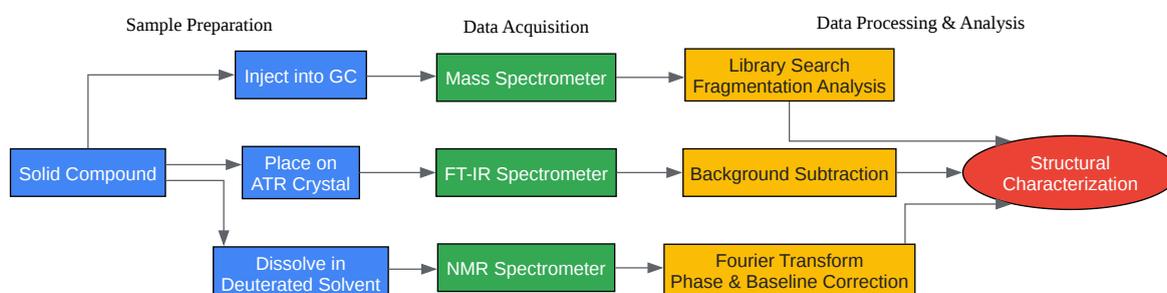
Mass spectra were acquired using a mass spectrometer with an electron ionization source coupled to a gas chromatograph (GC-MS).

- **Sample Introduction:** A dilute solution of the sample in methanol was injected into the GC. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 μm film thickness. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of $10^\circ\text{C}/\text{min}$.

- Ionization: The sample was ionized by electron impact at 70 eV.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer scanning from m/z 40 to 500.

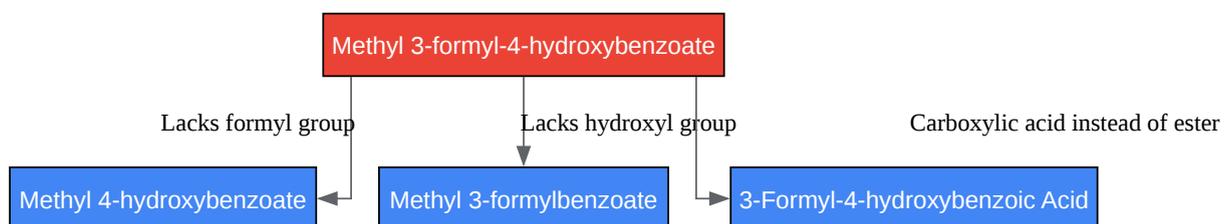
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationship of the compared compounds.



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Caption: General workflow for the spectroscopic characterization of organic compounds.



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Caption: Structural relationship of the compared compounds to the target molecule.

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References

- 1. rsc.org [rsc.org]
- 2. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmr.io]
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